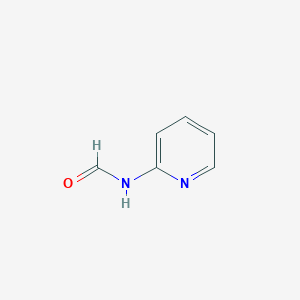

2-(Formylamino)pyridine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-pyridin-2-ylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-5-8-6-3-1-2-4-7-6/h1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOCSAAHHSOQRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396339 | |

| Record name | N-(2-Pyridyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34813-97-3 | |

| Record name | N-(2-Pyridyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(pyridin-2-yl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Formylamino Pyridine and Its Functionalized Analogs

Direct Formylation Approaches for 2-Aminopyridine (B139424)

The most straightforward route to 2-(formylamino)pyridine involves the direct formylation of the amino group of 2-aminopyridine. This can be achieved through both classical and catalytic methods.

Classical Formylation Reactions and Reagents

Traditional methods for the N-formylation of amines often rely on potent formylating agents. One of the most common and effective reagents is a mixture of formic acid and acetic anhydride (B1165640). jetir.org This combination generates acetic formic anhydride in situ, which is a powerful formylating agent. orgsyn.orgwikipedia.org The reaction is typically carried out by treating 2-aminopyridine with this mixture, leading to the desired this compound. The high electrophilicity of the formyl group in the mixed anhydride favors formylation over acetylation. reddit.com

Another classical approach involves the use of formic acid alone, often at elevated temperatures. Heating 2-aminopyridine with formic acid can drive the condensation reaction to produce the formylated product, although this method may require more forcing conditions compared to the use of acetic formic anhydride. nih.gov Phenyl formate (B1220265) has also been employed as a formylating agent for 2-aminopyridine.

| Reagent(s) | Conditions | Yield | Reference(s) |

| Formic acid, Acetic anhydride | In situ generation of acetic formic anhydride | High | jetir.org |

| Formic acid | Heating | Good to Excellent | nih.gov |

| Phenyl formate | Room temperature | 99% | |

| This table presents a selection of classical reagents for the formylation of 2-aminopyridine. |

Catalytic Strategies for N-Formylation

To overcome the harsh conditions and stoichiometric waste associated with classical methods, catalytic approaches for N-formylation have been developed. Lewis acids have been shown to effectively catalyze the formylation of amines with formic acid. For instance, zinc chloride (ZnCl₂) can be used in catalytic amounts to promote the N-formylation of various amines, including heteroaryl amines, under solvent-free conditions. researchgate.net Other Lewis acids such as stannous chloride (SnCl₂), lanthanum chloride (LaCl₃), and ferric chloride (FeCl₃) have also demonstrated catalytic activity in this transformation. researchgate.net

Furthermore, molecular iodine has emerged as a mild and efficient catalyst for the N-formylation of amines using formic acid. organic-chemistry.org This method is often performed under solvent-free conditions and offers high yields and selectivity. The proposed mechanism involves the in situ generation of hydrogen iodide (HI), which protonates formic acid, thereby activating it for nucleophilic attack by the amine. organic-chemistry.org

| Catalyst | Formylating Agent | Conditions | Yield | Reference(s) |

| Zinc Chloride (ZnCl₂) | Formic acid | Solvent-free, heating | High | researchgate.net |

| Molecular Iodine (I₂) | Formic acid | Solvent-free, 70 °C | High | organic-chemistry.org |

| Indium | Formic acid | Solvent-free, 70 °C | Moderate to Excellent | nih.gov |

| This table highlights various catalytic systems for the N-formylation of amines, applicable to 2-aminopyridine. |

Green Chemistry Principles in the Synthesis of this compound Derivatives

In recent years, the principles of green chemistry have significantly influenced the development of synthetic methodologies. For the synthesis of this compound and its derivatives, this has led to the exploration of solvent-free reactions, aqueous media, and alternative energy sources.

Solvent-Free and Aqueous Medium Formylation Protocols

Solvent-free, or neat, reaction conditions offer numerous advantages, including reduced waste, lower costs, and often simpler work-up procedures. The N-formylation of amines, including 2-aminopyridine, has been successfully achieved under solvent-free conditions using various catalytic systems. For example, the iodine-catalyzed formylation with formic acid is highly effective without a solvent. organic-chemistry.org Similarly, Lewis acid-catalyzed formylations can be performed neat. researchgate.net In some cases, for simple liquid amines, reactions can proceed under solvent-free conditions to yield the desired aminopyridines. nih.gov The use of carbon dioxide as a C1 source with a reducing agent like sodium borohydride (B1222165) also allows for catalyst-free N-formylation in a sustainable manner, which can be applied to aromatic amines. rsc.orgrsc.org

Water is an ideal green solvent, and its use in organic synthesis is highly desirable. Catalyst-free, three-component reactions involving 2-aminopyridines, aldehydes, and isocyanides have been reported to proceed efficiently in water at elevated temperatures. researchgate.net While this specific reaction produces imidazo[1,2-a]pyridines, it demonstrates the feasibility of using water as a medium for reactions involving 2-aminopyridine.

Microwave-Assisted and Photochemical Synthesis

Microwave irradiation has become a popular tool in organic synthesis for its ability to significantly reduce reaction times and often improve yields. The synthesis of various pyridine (B92270) derivatives has been successfully achieved using microwave assistance. organic-chemistry.orgresearchgate.netnih.gov For instance, the Michael addition of 2-aminopyridine to chalcones has been performed under catalyst-free, microwave-assisted conditions. researchgate.net One-pot microwave-assisted cycloadditions involving 2-aminopyridine derivatives have also been reported to produce complex heterocyclic structures with high efficiency. mdpi.com While a direct microwave-assisted synthesis of this compound is not extensively documented, the successful application of this technology to related systems suggests its potential for this transformation.

Photochemical methods offer another green alternative for chemical synthesis. However, specific photochemical methods for the direct formylation of 2-aminopyridine are not widely reported in the reviewed literature.

Multicomponent Reactions Incorporating the this compound Moiety

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govnih.gov Several MCRs have been developed for the synthesis of complex pyridine-containing molecules, where 2-aminopyridine is a key starting material. nih.gov

In many of these reactions, while this compound itself is not a reactant, the structural motif is effectively formed in situ. For example, in the synthesis of imidazo[1,2-a]pyridines, a three-component reaction of a 2-aminopyridine, an aldehyde, and an isocyanide is often employed. researchgate.net In a related process, a one-pot, two-step reaction of pyridine N-oxides with isocyanides yields an N-formyl-2-aminopyridine intermediate, which can then be hydrolyzed to the corresponding 2-aminopyridine. nih.gov This demonstrates the accessibility of the this compound scaffold within a multicomponent setting. The Ugi four-component reaction, which involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, can also be adapted to create complex structures where the 2-aminopyridine unit could be incorporated. youtube.com

These MCRs highlight the versatility of 2-aminopyridine in generating molecular diversity and complexity, with the this compound structure often serving as a transient but crucial intermediate.

| Reaction Type | Reactants | Product Type | Reference(s) |

| Three-component | 2-Aminopyridine, Aldehyde, Isocyanide | Imidazo[1,2-a]pyridines | researchgate.net |

| Two-step, one-pot | Pyridine N-oxide, Isocyanide | N-Formyl-2-aminopyridine intermediate | nih.gov |

| Three-component | Enaminone, Malononitrile, Primary amine | 2-Aminopyridine derivatives | nih.gov |

| This table summarizes multicomponent reactions where the this compound moiety or a related structure is formed. |

Derivatization from Advanced Pyridine Precursors to Yield this compound Architectures

The synthesis of this compound and its derivatives can be effectively achieved by modifying advanced pyridine precursors, primarily through the formylation of substituted 2-aminopyridines or via intermediates derived from pyridine N-oxides. These methods offer strategic routes to introduce the formylamino group onto a pre-existing and often functionalized pyridine ring system.

A second, related process involves the oxidation of 2-amino-3-methylthiomethylpyridines, which are intermediates from a previously described alkylation method. This pathway also leads to the selective introduction of a formyl group at the position ortho to the amino group. rsc.org

Another effective methodology utilizes pyridine N-oxides as the advanced precursor. A practical method for synthesizing substituted 2-aminopyridines from pyridine N-oxides involves their reaction with activated isocyanides. nih.gov A key feature of this process is the formation of an isolable N-formylaminopyridine intermediate. nih.gov The reaction proceeds to yield the N-formyl-2-aminopyridine, which can then be hydrolyzed under mild conditions to the corresponding 2-aminopyridine. nih.gov This two-step, one-pot process tolerates a variety of functional groups and has been shown to produce the desired products in good yields. nih.gov For example, the reaction of pyridine N-oxide with an activated isocyanide can yield N-formyl-2-aminopyridine as the major initial product, which can be isolated before subsequent hydrolysis. nih.gov

The following tables summarize the findings from studies on the derivatization of advanced pyridine precursors.

Table 1: Synthesis of this compound Analogs via Dithioacetal Intermediates

This table outlines the multi-step synthesis involving the formation and subsequent hydrolysis of dithioacetal intermediates from substituted 2-aminopyridines.

| Starting Material | Key Reagents | Intermediate | Product | Overall Yield (%) | Ref |

| 2-Aminopyridine | 1. ButOCl, 1,3-dithian, NaOMe2. KOBut, ButOH3. HgO-BF₃Et₂O | 2-(1,3-Dithian-2-yl)-3-aminopyridine | 2-Amino-3-formylpyridine | 13% (from dithioacetal) | |

| 2-Amino-4-methylpyridine | 1. ButOCl, 1,3-dithian, NaOMe2. KOBut, ButOH3. HgO-BF₃Et₂O | 2-(1,3-Dithian-2-yl)-3-amino-4-methylpyridine | 2-Amino-3-formyl-4-methylpyridine | 17% (from dithioacetal) |

Table 2: Synthesis of 2-Aminopyridines from Pyridine N-Oxides via N-Formylaminopyridine Intermediates

This table details a one-pot, two-step process where pyridine N-oxides are converted to 2-aminopyridines, with the explicit formation of an N-formylaminopyridine intermediate.

| Pyridine N-Oxide Precursor | Key Reagents | Intermediate | Final Product | Yield (%) | Ref |

| Pyridine N-oxide | 1. Activated Isocyanide2. Mild Hydrolysis | N-Formyl-2-aminopyridine | 2-Aminopyridine | Up to 84% | nih.gov |

| 4-Methoxypyridine N-oxide | 1. Activated Isocyanide2. Mild Hydrolysis | N-Formyl-4-methoxy-2-aminopyridine | 4-Methoxy-2-aminopyridine | 19% | nih.gov |

| 3,5-Dibromopyridine N-oxide | 1. Activated Isocyanide2. Mild Hydrolysis | N-(4-chlorophenyl)-3,5-dibromopyridin-2-amine | 3,5-Dibromo-N-(4-chlorophenyl)pyridin-2-amine | 41% | nih.gov |

Reactivity and Mechanistic Investigations of 2 Formylamino Pyridine Scaffolds

Electrophilic and Nucleophilic Reactions Involving the Formylamino Group

The formylamino group in 2-(formylamino)pyridine presents two reactive sites: the carbonyl carbon and the nitrogen atom. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. For instance, the formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, it can be oxidized to a carboxylic acid with oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).

The nitrogen atom of the formylamino group, while generally less reactive due to the electron-withdrawing effect of the adjacent carbonyl group, can participate in reactions under specific conditions. The formylamino group as a whole is electron-withdrawing, which deactivates the pyridine (B92270) ring towards electrophilic aromatic substitution but makes it more susceptible to nucleophilic aromatic substitution.

The pyridine ring itself can undergo electrophilic substitution reactions like nitration, halogenation, and sulfonation, although the electron-withdrawing nature of the formylamino group generally requires harsher reaction conditions. youtube.com Nucleophilic substitution reactions on the pyridine ring are also possible, with the 2- and 4-positions being favored due to the ability of the nitrogen atom to stabilize the intermediate anion through resonance. quora.com

Cyclization Reactions and Annulation Strategies Utilizing this compound as a Synthon

This compound and its parent compound, 2-aminopyridine (B139424), are crucial synthons for constructing various fused heterocyclic systems. These reactions often leverage the nucleophilic character of the amino group and the reactivity of the pyridine ring nitrogen.

Construction of Fused Heterocyclic Systems (e.g., Pyrido[1,2-a]pyrimidines, Imidazo[1,2-a]pyridines)

Pyrido[1,2-a]pyrimidines: These bicyclic systems can be synthesized from 2-aminopyridine derivatives through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. rsc.orgsigmaaldrich.com One-pot, three-component reactions involving 2-aminopyridine, an orthoester, and an aroylacetonitrile have also been reported to yield pyrido[1,2-a]pyrimidine (B8458354) derivatives. researchgate.net Domino strategies involving a sequence of reactions like aza-Michael addition, elimination, and intramolecular cyclization have proven effective for the synthesis of 2H-pyrido[1,2-a]pyrimidin-2-ones from 2-aminopyridines and Michael acceptors. researchgate.net

| Starting Materials | Reagents/Conditions | Product | Reference |

| 2-Aminopyridines, 1,3-dicarbonyl compounds | Room Temperature | Pyrido[1,2-a]pyrimidinium salts | rsc.org |

| 2-Aminopyridine, β-oxo esters | TsOH-SiO₂, solvent-free | 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives | researchgate.net |

| 2-Aminopyridines, Michael acceptors | Hexafluoroisopropanol | 2H-Pyrido[1,2-a]pyrimidin-2-ones | researchgate.net |

| Aroylacetonitrile, 2-amino-N-hetero compound, orthoesters | 80°C | p-Substituted benzoyl-3-(2-amino-N-hetero-2-alkenenitrile | researchgate.net |

Imidazo[1,2-a]pyridines: This class of fused heterocycles is readily accessible from 2-aminopyridines. The Groebke–Blackburn–Bienaymé reaction, a multicomponent reaction, is a prominent method for synthesizing imidazo[1,2-a]pyridine-3-amines. mdpi.com Tandem reactions combining the Groebke–Blackburn–Bienaymé reaction with the Ugi reaction have been developed to create peptidomimetics containing the imidazo[1,2-a]pyridine (B132010) scaffold. beilstein-journals.org Various synthetic strategies, including condensation, oxidative coupling, and tandem reactions, have been reviewed for the synthesis of this important heterocyclic system. rsc.org Deep eutectic solvents have also been utilized as catalysts for the synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridine. researchgate.net

| Reaction Type | Key Features | Product | Reference |

| Groebke–Blackburn–Bienaymé Reaction | Multicomponent, greener alternative | Imidazo[1,2-a]pyridine-3-amines | mdpi.com |

| Tandem GBB and Ugi Reactions | Synthesis of peptidomimetics | Substituted imidazo[1,2-a]pyridine peptidomimetics | beilstein-journals.org |

| Catalysis by Deep Eutectic Solvents | Environmentally friendly, dual solvent/catalyst | Substituted imidazo[1,2-a]pyridines | researchgate.net |

Intramolecular Rearrangements and Cycloadditions

While specific examples of intramolecular rearrangements directly involving the this compound scaffold are not extensively documented in the provided results, the broader class of pyridine derivatives undergoes various rearrangements and cycloadditions. youtube.com Cycloaddition reactions, such as the Diels-Alder reaction, are powerful tools for constructing pyridine rings and related fused systems. acsgcipr.orgrsc.org These reactions can be either thermal or transition metal-catalyzed. acsgcipr.orgrsc.org The formation of pyridines through cycloaddition often involves the initial formation of a non-aromatic cycloadduct, which then aromatizes through an elimination or rearrangement process. acsgcipr.org

Elimination Reaction Pathways within this compound Frameworks

Elimination reactions are fundamental in organic synthesis and can occur within frameworks related to this compound. For instance, in the synthesis of ketenes from acid chlorides, an elimination reaction is facilitated by a non-nucleophilic base. libretexts.org In the context of forming alkenes, Zaitsev's rule generally predicts that the more substituted alkene will be the major product. masterorganicchemistry.comlibretexts.org The stereochemistry of elimination reactions is also crucial, with the E2 mechanism requiring an anti-periplanar arrangement of the proton and the leaving group. youtube.com While direct examples for this compound are not detailed, these general principles of elimination would apply to appropriate derivatives.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The pyridine nitrogen in this compound and its derivatives can act as a directing group in metal-catalyzed reactions, facilitating C-H activation and subsequent functionalization. researchgate.netrsc.org Transition metals like palladium, rhodium, iridium, ruthenium, cobalt, and copper are commonly employed in these transformations. researchgate.netrsc.org

Cross-coupling reactions, such as Suzuki, Negishi, and Sonogashira couplings, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds on the pyridine ring. researchgate.net Palladium-catalyzed direct arylation of pyridine N-oxides has been shown to be highly regioselective for the 2-position. nih.gov Copper-catalyzed cross-coupling reactions have also emerged as a valuable tool for synthesizing diarylamines from aryl boronic acids and nitroarenes. chemistryviews.org These methods allow for the introduction of a wide range of substituents onto the pyridine scaffold.

Regioselectivity and Stereoselectivity in this compound Reactions

Regioselectivity: The position of substitution in reactions involving the pyridine ring is highly influenced by the electronic nature of the substituents and the reaction conditions. In electrophilic aromatic substitution, the deactivating formylamino group directs incoming electrophiles primarily to the 3- and 5-positions. youtube.comyoutube.com Conversely, nucleophilic aromatic substitution is favored at the 2- and 4-positions, where the nitrogen atom can stabilize the negative charge of the intermediate. quora.com The regioselectivity of deprotonation of the pyridine ring has also been studied, with the 4-position being the most acidic in the gas phase, followed by the 3-position. nih.gov In the synthesis of substituted pyridines from pyridine N-oxides and benzynes, the regioselectivity can be controlled by modifying the reaction conditions. rsc.org

Stereoselectivity: While the provided information does not detail specific stereoselective reactions involving this compound, general principles of stereochemistry apply. For example, in cycloaddition reactions like the Diels-Alder reaction, the stereochemistry of the reactants is often transferred to the product. libretexts.org In elimination reactions, the requirement for an anti-periplanar arrangement in the E2 mechanism dictates the stereochemical outcome. youtube.com

Coordination Chemistry of 2 Formylamino Pyridine and Its Metal Complexes

Ligand Design Principles and Coordination Modes of 2-(Formylamino)pyridine

This compound, also known as N-(2-pyridyl)formamide, is a molecule of significant interest in coordination chemistry due to its versatile binding capabilities. Its structure, featuring a pyridine (B92270) ring linked to a formylamino group, allows for various coordination modes with metal ions. This adaptability makes it a valuable ligand in the design of metal complexes with specific properties.

The primary coordination site is the nitrogen atom of the pyridine ring, which readily donates its lone pair of electrons to a metal center. However, the formylamino group introduces additional coordination possibilities. The oxygen atom of the formyl group can also bind to a metal, leading to a bidentate chelation involving both the pyridyl nitrogen and the formyl oxygen. This N,O-chelation results in the formation of a stable five-membered ring with the metal ion.

Furthermore, the hydrogen atom on the amide nitrogen can be removed (deprotonation), creating an anionic ligand, 2-(formylamido)pyridinate. This deprotonated form can act as a bridging ligand, connecting two metal centers. This bridging can occur in different ways, for instance, through the pyridyl nitrogen and the amido nitrogen (μ-N(pyridyl), N(amido)) or through the amido nitrogen and the formyl oxygen (μ-N(amido), O(formyl)). This flexibility in coordination is a key principle in its use for constructing diverse multinuclear and supramolecular structures.

Synthesis and Structural Characterization of Transition Metal Complexes with this compound Ligands

The synthesis of transition metal complexes with this compound ligands typically involves reacting a metal salt with the ligand in a suitable solvent. The specific outcome of the reaction, such as the formation of mononuclear or dinuclear complexes, can be controlled by adjusting factors like the metal-to-ligand ratio, temperature, and the choice of solvent.

A variety of transition metal complexes featuring this compound have been synthesized and their structures determined. For example, with copper(II), a dinuclear "paddle-wheel" complex can be formed. In the case of rhodium(II), dinuclear complexes with bridging 2-(formylamido)pyridinate ligands are known. Platinum(II) can form square planar complexes where the ligand binds in a monodentate fashion through the pyridine nitrogen.

The characterization of these complexes relies heavily on single-crystal X-ray diffraction, which provides precise information about the arrangement of atoms in the solid state. Spectroscopic methods are also essential. Infrared (IR) spectroscopy can confirm the coordination of the formyl group by observing a shift in its characteristic C=O stretching frequency. For diamagnetic complexes, Nuclear Magnetic Resonance (NMR) spectroscopy helps to determine the coordination mode in solution.

Table 1: Selected Transition Metal Complexes of this compound

| Metal | Complex Formula | Coordination Mode | Reference |

| Copper(II) | [Cu₂(μ-fap)₄] | Bridging μ-N(pyridyl), N(amido) | |

| Rhodium(II) | [Rh₂(μ-fap)₄] | Bridging μ-N(amido), O(formyl) | |

| Platinum(II) | [PtCl₂(fapH)₂] | Monodentate N(pyridyl) | |

| Ruthenium(II) | [Ru(bpy)₂(fap)]⁺ | Bidentate N,N'-chelation |

fapH = neutral this compound, fap = deprotonated 2-(formylamido)pyridinate

Catalytic Applications of this compound Metal Complexes in Organic Transformations

The metal complexes of this compound have shown potential as catalysts in a range of organic reactions. The ability to modify the ligand's structure allows for the fine-tuning of the catalyst's activity and selectivity.

For instance, palladium(II) complexes with pyridine-based ligands have demonstrated catalytic activity in Heck cross-coupling reactions. nih.gov The efficiency of these catalysts can be influenced by substituents on the pyridine ring. nih.gov Similarly, iron(II) complexes with amino-pyridine ligands have been investigated for atom transfer radical polymerization (ATRP). nsf.govumn.edu In these systems, the electronic properties of the ligand, influenced by substituents, can affect the catalytic activity. nsf.govumn.edu While these examples utilize related pyridine-based ligands, they highlight the potential of this compound complexes in catalysis. The specific catalytic applications of this compound complexes are an active area of research. For example, some complexes have been used as catalysts in the Henry reaction, a carbon-carbon bond-forming reaction. ias.ac.innih.gov

Supramolecular Interactions and Self-Assembly of this compound Coordination Entities

The self-assembly of this compound coordination complexes into larger, well-defined supramolecular structures is driven by non-covalent interactions. Hydrogen bonding and π-π stacking are particularly important in this regard.

The amide group of the this compound ligand is capable of both donating and accepting hydrogen bonds. This leads to the formation of extended networks in the solid state, such as one-dimensional chains or two-dimensional sheets, through intermolecular N-H···O=C hydrogen bonds.

The pyridine rings of the ligands can also interact through π-π stacking, where the electron-rich aromatic rings stack on top of each other. This interaction further stabilizes the supramolecular assembly. The interplay of these non-covalent forces, along with the coordination bonds to the metal centers, directs the formation of complex and often aesthetically pleasing supramolecular architectures. The study of such structures is a growing field, with potential applications in materials science. nih.govnih.govnih.gov

Spectroscopic and Structural Elucidation of 2 Formylamino Pyridine Compounds

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the 2-(formylamino)pyridine molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound exhibits several key absorption bands that confirm its molecular structure. A broad peak observed in the range of 3280–3320 cm⁻¹ is characteristic of the N–H stretching vibration of the secondary amine in the formamide (B127407) group. A strong absorption band at 1672 cm⁻¹ is indicative of the C=O stretching of the formyl group. Furthermore, vibrations associated with the pyridine (B92270) ring, such as C=N stretching, appear in the 1580–1600 cm⁻¹ region, while ring breathing modes are found between 770–800 cm⁻¹. The use of pyridine as a probe molecule in FT-IR studies helps in characterizing the acidic sites on catalyst surfaces. cet-science.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. For pyridine and its derivatives, prominent Raman bands are typically observed around 1000 cm⁻¹ and 3000 cm⁻¹, corresponding to ring breathing and C-H stretching modes, respectively. ethz.chresearchgate.net The Raman spectra of pyridine are dominated by two intense bands around 1000 and 1030 cm⁻¹, which are assigned to ring breathing modes. researchgate.netsemi.ac.cn Studies on pyridine under high pressure have revealed structural transitions by monitoring changes in Raman shifts. aps.org

Table 1: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| Amine | N–H Stretch | 3280–3320 | ~3000 ethz.ch |

| Carbonyl | C=O Stretch | 1672 | Not specified |

| Pyridine Ring | C=N Stretch | 1580–1600 | Not specified |

| Pyridine Ring | Ring Breathing | 770–800 | ~1000, ~1030 researchgate.netsemi.ac.cn |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of the hydrogen and carbon atoms in this compound.

¹H NMR Spectroscopy: In a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the ¹H NMR spectrum of this compound shows distinct signals for both the pyridine and formamide protons. The formamide protons appear as a singlet at δ 10.59 ppm (N–H) and a singlet at δ 8.29 ppm (CHO). The pyridine protons exhibit more complex patterns, with a multiplet between δ 8.36–8.21 ppm for H-3 and H-4, a doublet at δ 8.06 ppm (J = 8.5 Hz) for H-6, and a multiplet between δ 7.85–7.64 ppm for H-5.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the formamide group resonates at approximately δ 163.2 ppm. The pyridine carbons are observed at δ 149.8 (C-2), δ 137.5 (C-6), δ 123.4 (C-4), δ 119.2 (C-5), and δ 114.9 ppm (C-3). The chemical shifts in the ¹³C NMR spectrum of pyridine are influenced by the solvent used. researchgate.net

Table 2: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N–H | 10.59 (s) | - |

| CHO | 8.29 (s) | 163.2 |

| C-2 | - | 149.8 |

| H-3 | 8.36–8.21 (m) | 114.9 |

| H-4 | 8.36–8.21 (m) | 123.4 |

| H-5 | 7.85–7.64 (m) | 119.2 |

| H-6 | 8.06 (d, J = 8.5 Hz) | 137.5 |

Electronic Spectroscopy (UV-Vis, Luminescence) for Electronic Transitions and Optical Properties

Electronic spectroscopy, including UV-Visible absorption and luminescence, provides insights into the electronic structure and optical properties of this compound by probing the transitions between electronic energy levels.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound typically shows two primary absorption bands. A band around 260 nm is attributed to the π→π* transitions within the pyridine ring, while a band at approximately 210 nm corresponds to the n→π* transitions of the carbonyl group. The electronic spectrum of a similar ligand showed bands at 35087 cm⁻¹ (π→π) and 27248 cm⁻¹ (n→π). researchgate.net The absorption maxima of pyridine itself are observed at around 202 nm and 254 nm. sielc.com

Luminescence Spectroscopy: While detailed luminescence data for this compound is not extensively reported, studies on related pyridine derivatives indicate that they can exhibit fluorescence. For instance, some 2-N-phenylamino-methyl-nitro-pyridine isomers have been studied for their emission spectra. nih.gov The luminescence properties are often linked to the relaxation pathways of electronically excited states. nih.gov

Table 3: Electronic Transitions of this compound

| Transition Type | Wavelength (nm) | Energy (cm⁻¹) |

| π→π* (Pyridine ring) | ~260 | ~38462 |

| n→π* (Carbonyl group) | ~210 | ~47619 |

X-ray Diffraction (XRD) for Single Crystal Structural Determination

X-ray diffraction (XRD) on single crystals provides the most definitive three-dimensional structure of a molecule, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray analysis of this compound reveals that it crystallizes in the orthorhombic space group P2₁2₁2₁. The unit cell parameters are a = 5.1183 Å, b = 6.2707 Å, and c = 20.6294 Å, with a volume of 662.11 ų. The crystal structure is stabilized by intermolecular N–H⋯O hydrogen bonds with a distance of 2.85 Å, which form infinite chains along the b-axis. Additionally, offset π-π stacking interactions between the pyridine rings, with a centroid distance of 3.98 Å, contribute to the lattice stability. Related structures, such as N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, also show intermolecular hydrogen bonding between the amine N-H group and the carbonyl O atom. iucr.org

Table 4: Selected Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.1183 |

| b (Å) | 6.2707 |

| c (Å) | 20.6294 |

| Volume (ų) | 662.11 |

| Z | 4 |

| Hydrogen Bond (N–H⋯O) (Å) | 2.85 |

| π-π Stacking Distance (Å) | 3.98 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for analyzing its fragmentation pattern, which can help confirm the structure.

The molecular weight of this compound is 122.12 g/mol . synquestlabs.com The mass spectrum of a related compound, 2-(furan-2-yl)pyridine, shows a molecular ion peak at m/z 145, corresponding to its molecular weight. nih.gov In the mass spectrum of pyridine, the molecular ion peak is at m/z 79. nist.gov The fragmentation pattern of this compound would be expected to involve the loss of the formyl group (CHO, 29 Da) or cleavage of the bond between the pyridine ring and the amino group. The mass spectrum of 2-pyridinecarbaldehyde shows a precursor ion at m/z 108.0444 in MS2 analysis. nih.gov

Thermal Analysis Techniques (TGA, DTG, DSC) for Decomposition Pathways

Thermal analysis techniques such as Thermogravimetric Analysis (TGA), Derivative Thermogravimetry (DTG), and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition behavior of this compound.

While specific TGA, DTG, and DSC data for this compound were not found in the provided search results, these techniques are generally applied to understand how a compound's mass and heat flow change with temperature. For related compounds, thermal analysis can reveal melting points, boiling points, and decomposition temperatures. For instance, the melting point of this compound is reported to be 69-71 °C, and its boiling point is 161-162 °C at 15 Torr. chemicalbook.com TGA would show the temperature at which the compound begins to lose mass due to decomposition, and DTG would indicate the temperature of the maximum rate of decomposition. DSC would show endothermic peaks for melting and boiling and exothermic peaks for decomposition or crystallization.

Computational and Theoretical Investigations of 2 Formylamino Pyridine

Quantum Chemical Calculations (Density Functional Theory, Time-Dependent DFT) for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in exploring the electronic structure of pyridine (B92270) derivatives. dergipark.org.trnih.govmdpi.com DFT methods, such as B3LYP and B3PW91, combined with basis sets like 6-311G(d,p), are commonly used to optimize the molecular geometry and calculate various electronic properties. dergipark.org.tr These calculations provide insights into the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior.

Time-Dependent DFT (TD-DFT) is a powerful extension of DFT used to study electronic excited states. nih.gov This method is essential for predicting and interpreting the ultraviolet-visible (UV-Vis) absorption spectra of molecules like 2-(Formylamino)pyridine. researchgate.net By calculating the energies of electronic transitions, TD-DFT helps in understanding the photochemistry and optical properties of the compound. nih.gov The accuracy of these theoretical predictions is often validated by comparing them with experimental spectroscopic data. researchgate.net

Analysis of Molecular Orbitals (HOMO-LUMO) and Electron Density Distribution (NBO Analysis)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. chalcogen.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability and reactivity. chalcogen.ro For pyridine derivatives, a smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net Computational studies determine the energies of these orbitals and map their spatial distribution, identifying the likely sites for electrophilic and nucleophilic attack. dergipark.org.trepa.gov

Conformational Analysis and Intermolecular Interaction Studies (e.g., Hydrogen Bonding)

The three-dimensional structure and conformational flexibility of this compound are crucial for its biological activity and physical properties. Computational conformational analysis, often performed using DFT methods, helps identify the most stable conformers of the molecule. researchgate.netnih.gov For instance, studies on related formylpyridines have predicted the predominance of specific conformers, such as the cis conformation, and have calculated the energy barriers for rotation around single bonds. researchgate.netnih.gov

Intermolecular interactions, particularly hydrogen bonding, play a significant role in the crystal packing and solution behavior of this compound. nih.govscirp.org The amide group in this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the pyridine nitrogen can also accept a hydrogen bond. scirp.org Computational studies can model these interactions to predict the formation of hydrogen-bonded chains and networks, which are often compared with experimental data from X-ray crystallography. nih.govscirp.org

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving pyridine derivatives. nih.govnih.gov By mapping the potential energy surface (PES) of a reaction, researchers can identify the minimum energy pathways, intermediates, and transition states. nih.govresearchgate.net This allows for a detailed understanding of how reactants are converted into products.

For example, theoretical studies on the reactions of pyridine with various radicals have unveiled complex mechanisms involving the formation of intermediates and subsequent rearrangements. nih.gov Transition state analysis, a key component of these studies, involves calculating the geometry and energy of the transition state structure. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is a critical factor in reaction kinetics. Computational methods can also be used to model the kinetics of reactions, providing insights that can be used to optimize reaction conditions. rsc.org Quantum mechanical cluster approaches based on DFT have been employed to investigate enzyme-catalyzed reactions, providing insights into the role of specific amino acid residues in the catalytic mechanism and stereospecificity. rsc.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. nih.gov For this compound and related molecules, DFT calculations are used to predict vibrational frequencies (infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. epa.govnih.gov

The calculated vibrational wavenumbers are often scaled to improve agreement with experimental spectra. epa.gov This comparison helps in the assignment of observed spectral bands to specific vibrational modes of the molecule. nih.govresearchgate.net Similarly, the calculation of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method allows for a detailed interpretation of experimental NMR spectra. epa.gov Good agreement between predicted and experimental spectroscopic data provides confidence in the accuracy of the computed molecular structure and electronic properties. researchgate.netnih.gov

Data Tables

Table 1: Calculated HOMO-LUMO Energies and Energy Gap for a Pyridine Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These are example values and would be specific to the level of theory and basis set used in a particular study.

Table 2: Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3450 | 3430 |

| C=O Stretch | 1710 | 1695 |

| Pyridine Ring Stretch | 1600 | 1590 |

Note: Calculated frequencies are often scaled to better match experimental values.

Advanced Research Applications of 2 Formylamino Pyridine in Chemical Sciences

Precursor in the Synthesis of Biologically Active Heterocyclic Compounds

2-(Formylamino)pyridine and its parent compound, 2-aminopyridine (B139424), are pivotal starting materials in organic synthesis for creating a diverse array of biologically active heterocyclic compounds. researchgate.net The pyridine (B92270) nucleus is a common feature in numerous therapeutic agents due to its capacity to improve water solubility and engage with biological targets. nih.govmdpi.com The reactivity of the formylamino group and the pyridine ring allows for various chemical transformations, leading to the construction of more complex molecular architectures.

Researchers have utilized pyridine derivatives as precursors for a wide range of potent molecules, including:

Anticancer Agents: Pyridine scaffolds are integral to the design of new anticancer drugs. nih.gov For instance, derivatives are used to synthesize compounds that exhibit significant cytotoxicity against various cancer cell lines. nih.govnih.gov

Antimicrobial Compounds: Novel pyridine and thienopyridine derivatives have been synthesized and show promising antimicrobial activity against resistant strains like E. coli and S. aureus. researchgate.net

Enzyme Inhibitors: The pyridine framework is used to develop inhibitors for critical enzymes in disease pathways, such as telomerase and cyclin-dependent kinases (CDKs). nih.govnih.gov

Anti-inflammatory Agents: Certain pyridine derivatives have been found to inhibit COX-1 and COX-2 enzymes, indicating their potential as treatments for inflammatory diseases.

The synthesis of these compounds often involves multi-step reactions where the pyridine derivative is a crucial intermediate. For example, a chalcone (B49325) derived from a pyridine precursor can be used to synthesize a series of pyridine and thienopyridine derivatives with significant antimicrobial properties. researchgate.net Similarly, multicomponent reactions are employed to produce 2-pyridone-containing heterocycles, which are privileged structures in drug discovery. nih.gov

Medicinal Chemistry Research Perspectives on this compound Derivatives

The structural and electronic properties of this compound make its derivatives a subject of intense research in medicinal chemistry. The formylamino group can act as a hydrogen bond donor and acceptor, influencing how the molecule interacts with biological macromolecules.

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological potency of pyridine derivatives. These studies systematically alter the chemical structure of a lead compound to identify which modifications enhance its desired activity.

Key findings from SAR studies on pyridine derivatives include:

Influence of Substituents: The presence and position of specific functional groups on the pyridine ring, such as methoxy (B1213986) (-OCH3), hydroxyl (-OH), and amino (-NH2) groups, have been shown to enhance the antiproliferative activity against cancer cell lines. nih.govnih.gov Conversely, bulky groups or halogen atoms can sometimes decrease activity. nih.govnih.gov

Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents play a critical role. Electron-withdrawing groups, like the formylamino group, can polarize the pyridine ring, affecting its reactivity and interaction with biological targets. In some cases, electron-withdrawing groups on a pyridine ring attached to an acridine (B1665455) system were found to enhance its interaction with DNA. mdpi.com

Positional Isomerism: The position of substituents significantly impacts biological activity. For example, in a series of dihydroxylated 2,6-diphenyl-4-aryl pyridines, compounds with hydroxyl groups at the meta or para position of the phenyl rings displayed greater topoisomerase II inhibitory activity than those with ortho-positioned hydroxyls. nih.gov

| Compound Series | Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| Antiproliferative Pyridines | Addition of -OMe, -OH, -C=O, -NH2 groups | Enhanced antiproliferative activity | nih.govnih.gov |

| Antiproliferative Pyridines | Addition of halogen atoms or bulky groups | Lowered antiproliferative activity | nih.govnih.gov |

| 9-(pyridin-2'-yl)-aminoacridines | Electron-withdrawing groups on pyridine ring | Increased interaction with DNA | mdpi.com |

| Dihydroxylated diphenyl-aryl pyridines | Hydroxyl group at meta or para position vs. ortho | Significant increase in topoisomerase II inhibition | nih.gov |

Understanding the molecular mechanism of action is fundamental to drug development. For this compound derivatives, the primary mechanisms involve interactions with enzymes and cellular receptors. The formylamino group itself can participate in hydrogen bonding and other non-covalent interactions, which are critical for binding to the active sites of biological targets.

Examples of elucidated mechanisms include:

Enzyme Inhibition: Pyridine derivatives have been identified as potent inhibitors of several key enzymes. For instance, a novel 2-amino-pyridine derivative was shown to be a selective inhibitor of cyclin-dependent kinase 8 (CDK8), a target in colon cancer. nih.gov It was found to suppress the WNT/β-catenin signaling pathway. nih.gov Other derivatives act as inhibitors of topoisomerase I and II, enzymes critical for DNA replication in cancer cells. nih.gov

Receptor Binding: The pyridine scaffold can be modified to create ligands that bind to specific cellular receptors, thereby modulating their activity.

DNA Interaction: Some pyridine-containing compounds, like certain 9-(pyridin-2'-yl)-aminoacridines, function by intercalating with DNA, which can be observed by changes in the thermal denaturation temperature of DNA. mdpi.com The stabilization of this interaction is influenced by the electronic character of substituents on the pyridine ring. mdpi.com

A significant area of research focuses on developing pyridine derivatives as specific enzyme inhibitors for therapeutic purposes.

Topoisomerase Inhibitors: Topoisomerases are essential enzymes for managing DNA topology and are validated targets for anticancer drugs. A series of dihydroxylated 2,6-diphenyl-4-aryl pyridines were designed and synthesized as potential topoisomerase inhibitors. nih.gov Several of these compounds showed significant inhibitory activity against topoisomerase II and cytotoxicity against human cancer cell lines. nih.gov Compound 17 from this series emerged as a particularly potent topoisomerase II inhibitor. nih.gov Similarly, some thiazolo[3,2-a]pyrimidine derivatives have shown considerable cytotoxic activity linked to topoisomerase II inhibition. nih.gov

Telomerase Inhibitors: Telomerase is an enzyme crucial for the immortal phenotype of cancer cells. Researchers have synthesized pyridine-2-carboxylate derivatives and tested their ability to inhibit this enzyme. A 3,4-dichlorothiophenol (B146521) ester derivative demonstrated the highest in vitro telomerase inhibitory activity and also showed significant tumor suppression in vivo. nih.gov

CDK Inhibitors: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Based on the structure of sorafenib (B1663141) bound to CDK8, a series of 2-amino-pyridine derivatives were developed. nih.gov One compound showed strong and selective inhibitory activity against CDK8 with an IC50 value of 46 nM and exhibited antiproliferative effects on colon cancer cell lines. nih.gov

| Inhibitor Class | Target Enzyme | Example Derivative Type | Key Finding | Reference |

|---|---|---|---|---|

| Topoisomerase Inhibitor | Topoisomerase II | Dihydroxylated 2,6-diphenyl-4-aryl pyridine | Compound 17 was the most potent inhibitor with significant cytotoxicity. | nih.gov |

| Telomerase Inhibitor | Telomerase | 6-formyl-pyridine-2-carboxylate ester | 3,4-dichlorothiophenol ester showed the highest in vitro activity. | nih.gov |

| CDK Inhibitor | CDK8 | 2-amino-pyridine derivative | A selective inhibitor with an IC50 of 46 nM was identified. | nih.gov |

Applications in Catalysis (Beyond Metal Complexes)

While pyridine derivatives are common as ligands in metal-based catalysis, their application in non-metallic catalysis is a growing field of interest. Research has shown that certain pyridine derivatives can function as molecular switches, which are a form of controlled chemical transformation.

For example, 2-(2-hydroxyphenyl)pyridine and 2-(2-methoxyphenyl)pyridine (B3054313) derivatives can act as pH-triggered molecular pivots. nih.gov The switching process involves a rotation around the C-C bond connecting the two aromatic rings, which is induced by adding an acid or a base. nih.gov Quantum chemical calculations have shown that for certain methylated derivatives, this rotation proceeds unidirectionally at the molecular level. nih.gov This controlled, unidirectional motion is a foundational concept for the development of molecular motors and demonstrates a catalytic or controlling role in a chemical process without involving a metal center. nih.gov

Contributions to Materials Science and Optoelectronics

The unique structural and photophysical properties of pyridine derivatives make them valuable in materials science and optoelectronics. mdpi.com The rigid, conjugated structure of certain derivatives is exploited for applications in light-emitting materials and sensors. nih.gov

Optoelectronic Properties: Researchers have synthesized 2,6-bis(2-anilinoethynyl)pyridine scaffolds and found that their fluorescence properties can be tuned by systematically changing the functional groups attached. nih.gov These compounds have been investigated as potential anion sensors, where the binding of an anion causes a distinct change in the fluorescence response. nih.gov

Structural Effects: The substitution pattern on the pyridine ring significantly affects the structural and optical properties. For instance, in new 2-N-phenylamino-methyl-nitro-pyridine isomers, the position of nitro and methyl groups influences the crystal structure and photophysical behavior. mdpi.com The electron-withdrawing nature of a nitro group can polarize the pyridine ring, affecting its electronic absorption and emission spectra. mdpi.com These tunable properties are crucial for developing new materials for technological applications. mdpi.com

Integration into Functional Materials and Smart Systems

The integration of this compound into functional materials often leverages its ability to act as a ligand, forming stable complexes with various metal ions. This property is foundational to the development of new materials with tailored electronic, optical, and responsive properties.

One of the key areas of application is in the development of Metal-Organic Frameworks (MOFs) . MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. While direct research detailing the use of this compound as a primary ligand in MOF synthesis is emerging, the broader class of pyridine derivatives is extensively used. inorgchemres.org The nitrogen atom on the pyridine ring and the oxygen atom of the formyl group in this compound can act as coordination sites, enabling the formation of diverse and stable MOF structures. These materials are notable for their high porosity and large surface areas, making them promising for applications in gas storage, separation, and catalysis. inorgchemres.org

Furthermore, derivatives of this compound have shown potential in the creation of smart systems , particularly as fluorescent molecular sensors. For instance, certain pyridine derivatives can be incorporated into polymer matrices to detect changes in their microenvironment. Research on related compounds, such as 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, has demonstrated their effectiveness as fluorescent probes for monitoring polymerization processes. These sensors exhibit changes in their fluorescence emission in response to variations in viscosity and polarity, providing real-time data on the curing state of a material. This capability is crucial for optimizing manufacturing processes in industries that rely on polymer-based materials.

The development of stimuli-responsive materials is another promising avenue. The formylamino group of the molecule can participate in hydrogen bonding, which can be disrupted or altered by external stimuli such as pH or temperature changes. This can lead to conformational changes in a polymer or material, resulting in a measurable response. While specific studies on this compound in this context are limited, the principle is well-established for similar functional molecules.

Exploration in Nanomaterials and Nanotechnology Contexts

In the realm of nanotechnology, the surface modification of nanoparticles is a critical step in tailoring their properties for specific applications. Pyridine-containing polymers have been successfully used to functionalize the surfaces of nanoparticles, enhancing their stability, dispersibility, and functionality.

The this compound molecule can be utilized in nanoparticle functionalization . Its pyridine moiety can anchor the molecule to the surface of a metal nanoparticle, while the formylamino group can be further modified or used to interact with other molecules. This surface modification can prevent the aggregation of nanoparticles, a common challenge in nanotechnology, and can impart new functionalities. For example, gold nanoparticles functionalized with pyridine-containing polymers have shown enhanced plasmonic effects.

Moreover, the luminescent properties of metal complexes involving pyridine derivatives suggest potential applications in nano-bioimaging . While research on the specific luminescent complexes of this compound is still developing, related cycloplatinated(II) complexes are known for their impressive photophysical properties. These properties are crucial for developing probes for biological imaging, where the ability to emit light upon excitation allows for the visualization of cellular processes at the nanoscale. The design of such probes often involves tuning the ancillary ligands to optimize emission properties, a role for which this compound could be investigated.

The table below summarizes the potential applications of this compound in these advanced research areas.

| Application Area | Specific Use | Key Feature of this compound |

| Functional Materials | Metal-Organic Frameworks (MOFs) | Acts as a ligand through its pyridine and formyl groups. |

| Smart Systems | Fluorescent Molecular Sensors | Derivatives can exhibit changes in fluorescence in response to environmental changes. |

| Nanotechnology | Nanoparticle Surface Modification | The pyridine group can anchor to nanoparticle surfaces, enhancing stability and functionality. |

| Nanotechnology | Bioimaging Probes | Potential as a ligand in luminescent metal complexes. |

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-(Formylamino)pyridine, and how do yields vary under different conditions?

- Methodological Answer : A modified procedure using formic anhydride and dicyclohexylcarbodiimide (DCC) in pyridine at 0°C achieves high yields (e.g., 87% for γ-formylleucine β-isobutyl ester). Lower reagent equivalents (e.g., 2 equiv formic acid) reduce yields to 28–57%, while the isobutylene method yields only 17% due to incompatibility with tert-butyl esters . Purification via silica gel chromatography is critical to remove side products like 1,3-dicyclohexyl-diformylurea .

| Method | Reagents | Yield | Key Limitation |

|---|---|---|---|

| Formic anhydride + DCC | Formic acid (4 equiv), DCC (2 equiv) | 87% | Requires rigorous cooling (0°C) |

| Isobutylene procedure | Acid-catalyzed isobutylene | 17% | Low efficiency, incompatible with esters |

Q. What characterization techniques are essential to confirm the structure and purity of this compound derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are primary tools. For chiral integrity, compare derivatives (e.g., after trifluoroacetic acid deprotection) with authentic samples via optical rotation or chiral HPLC . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate formyl group incorporation .

Q. How can racemization be minimized during N-formylation of amino acid derivatives?

- Methodological Answer : Racemization is avoided by using mild conditions (0°C, pyridine solvent) and avoiding strong acids. Post-synthesis validation via trifluoroacetic acid deprotection and comparison with enantiopure standards ensures no racemization occurs .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield while minimizing side-product formation?

- Methodological Answer : Systematic titration of reagent equivalents (e.g., 4 equiv formic acid and 2 equiv DCC) and controlled addition rates reduce side reactions. Pre-mixing reagents in chloroform before adding to the substrate minimizes exothermic side reactions . Monitoring via thin-layer chromatography (TLC) identifies intermediates, allowing real-time adjustments .

Q. What strategies resolve contradictions in spectroscopic data for this compound analogs?

- Methodological Answer : Contradictions arise from rotational isomers or solvent effects. Use variable-temperature NMR to probe dynamic behavior. Computational modeling (e.g., DFT calculations) predicts stable conformers and validates experimental data . Cross-reference with X-ray crystallography (if crystalline) provides definitive structural assignments .

Q. How do protecting groups (e.g., β-isobutyl, tert-butyl) influence the stability of this compound in downstream reactions?

- Methodological Answer : β-Isobutyl esters enhance solubility in organic solvents and resist hydrolysis during formylation. However, tert-butyl esters are incompatible with formic acid/acetic anhydride, necessitating DCC-mediated coupling . Evaluate stability via accelerated degradation studies (e.g., exposure to humidity/heat) and monitor by HPLC .

Methodological Considerations

- Safety Protocols : Handle pyridine derivatives in fume hoods with nitrile gloves and protective eyewear. Phosgene (used in isocyanide preparation) requires specialized containment .

- Data Interpretation : Use combinatorial analytical approaches (NMR, MS, computational models) to address complex spectral overlaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。